Benzenesulfonic acid;morpholine

Description

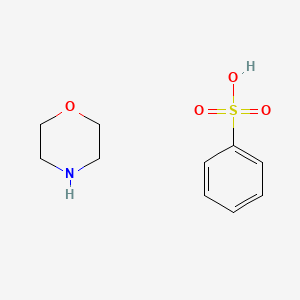

Benzenesulfonic acid (C₆H₅SO₃H) is a strong organic acid with a pKa of -2.8, comparable to sulfuric acid . It forms white deliquescent crystals or a waxy solid, with a melting point of 44–51°C and boiling point of 137–190°C . It is highly soluble in water and alcohols, making it effective in catalytic and industrial applications .

Morpholine (C₄H₉NO) is a heterocyclic amine with a boiling point of 128°C, widely used as a corrosion inhibitor, solvent, and pharmaceutical intermediate .

The compound benzenesulfonic acid; morpholine refers to a 1:1 adduct or salt formed between benzenesulfonic acid and morpholine .

Properties

CAS No. |

62121-89-5 |

|---|---|

Molecular Formula |

C10H15NO4S |

Molecular Weight |

245.30 g/mol |

IUPAC Name |

benzenesulfonic acid;morpholine |

InChI |

InChI=1S/C6H6O3S.C4H9NO/c7-10(8,9)6-4-2-1-3-5-6;1-3-6-4-2-5-1/h1-5H,(H,7,8,9);5H,1-4H2 |

InChI Key |

VMEDQFDEBTXTJM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C1=CC=C(C=C1)S(=O)(=O)O |

Related CAS |

68921-47-1 99035-61-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physical and Chemical Properties

| Property | Benzenesulfonic Acid | Morpholine | Benzenesulfonic Acid; Morpholine | Toluenesulfonic Acid | Sulfuric Acid |

|---|---|---|---|---|---|

| Melting Point (°C) | 44–51 | -5 | Not reported | 67–70 | 10 |

| Boiling Point (°C) | 137–190 | 128 | Not reported | 185 | 337 |

| pKa | -2.8 | 8.4 | Not reported | -2.8 | -3.0 |

| Solubility | Water, alcohols | Miscible | Likely high | Water, alcohols | Water |

| Corrosivity | Moderate | Low | Moderate | Moderate | High |

| Cost | Low | Moderate | Moderate | Moderate | Very low |

Key Observations :

- Benzenesulfonic acid shares acidity with toluenesulfonic acid (pKa -2.8) and sulfuric acid (pKa -3.0) but is less corrosive than sulfuric acid .

Catalytic Performance

Alkylation Reactions

- Benzenesulfonic acid achieves 73% conversion in thiophene alkylation at 85°C (10% catalyst/feed ratio), outperforming ionic liquids (ILs) in cost-effectiveness .

- Sulfuric acid offers higher acidity but causes equipment corrosion and byproducts, limiting its use in sensitive reactions .

- Toluenesulfonic acid shows similar catalytic efficiency but higher melting points (67–70°C), complicating recovery .

Fluorescence Modulation

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing benzenesulfonic acid derivatives, and how do reaction conditions influence yield?

- Methodology : Benzenesulfonic acid derivatives are typically synthesized via sulfonation reactions. For example, benzenesulfonamide derivatives can be prepared by reacting benzenesulfonyl chloride with aniline in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Reaction temperature (room temperature to 60°C) and solvent polarity significantly affect yield and purity.

- Key Parameters : Solvent choice (e.g., dichloromethane vs. acetonitrile), stoichiometry of reagents, and reaction time (typically 4–12 hours). Post-synthesis purification often involves recrystallization or column chromatography .

Q. What are the key physicochemical properties of benzenesulfonic acid and its morpholine salts that influence their reactivity?

- Properties :

- Acidity : Benzenesulfonic acid has a pKa of ~−2.8, comparable to sulfuric acid, making it a strong acid catalyst .

- Solubility : Morpholine salts, such as dodecylbenzenesulfonic acid morpholine salt (CAS 12068-08-5), exhibit enhanced water solubility due to ionic interactions, facilitating their use in aqueous-phase reactions .

- Thermal Stability : Melting points range from 44°C (benzenesulfonic acid) to 244–245°C (morpholine-carboxylic acid derivatives) .

Q. What safety protocols are critical when handling benzenesulfonic acid and morpholine derivatives in laboratory settings?

- Precautions :

- Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks .

- Avoid prolonged exposure to morpholine salts, which may release corrosive vapors at high temperatures .

- Store benzenesulfonic acid in airtight containers to prevent deliquescence .

Advanced Research Questions

Q. How can reaction conditions be optimized for benzenesulfonic acid-catalyzed alkylation of thiophenic sulfur, and what analytical methods validate performance?

- Optimization :

- Catalyst Loading : 5–10 wt% benzenesulfonic acid achieves >90% conversion in thiophene alkylation with dienes at 60–80°C .

- Recyclability : After reaction completion, cooling the mixture allows solid catalyst recovery, with <5% activity loss over three cycles .

- Validation :

- GC-MS : Identifies alkylation products (e.g., 2,5-dimethyl-1,5-hexadiene-thiophene adducts) .

- NMR Spectroscopy : Confirms structural integrity of sulfonic acid intermediates .

Q. What analytical techniques resolve structural and functional ambiguities in benzenesulfonic acid derivatives?

- Techniques :

- UV-Vis Spectroscopy : Detects aromatic sulfonate groups (λmax ~260–280 nm) .

- HPLC-MS : Quantifies trace impurities in synthesized derivatives (e.g., 4-aminobenzenesulfonic acid) .

- X-ray Crystallography : Resolves crystal structures of morpholine salts, clarifying hydrogen-bonding networks .

Q. How can discrepancies in biological activity data for benzenesulfonic acid derivatives be addressed?

- Case Study : Derivatives like 3,3'-[carbonylbis(imino(3-methoxy-4,1-phenylene)azo)]bis-benzenesulfonic acid exhibit variable toxicity profiles.

- Approach :

- Dose-Response Studies : Use NOEC (No Observed Effect Concentration) values (e.g., 0.1–3.1 mg/L for algae) to establish safe thresholds .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify structure-activity relationships .

Methodological Recommendations

- Contradiction Analysis : When conflicting data arise (e.g., toxicity vs. efficacy), employ orthogonal validation methods (e.g., in vitro assays paired with computational modeling) .

- Experimental Design : For catalytic studies, include control reactions without catalysts and quantify side products via mass balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.